cis-9-Hexadecenol
Description
Contextualization within Biological Fatty Alcohol Research
Fatty alcohols are a class of aliphatic, unbranched primary alcohols with hydrocarbon chains of varying lengths. frontiersin.org They are found in a wide array of organisms, including bacteria, plants, and animals, serving diverse biological functions. nih.govatamanchemicals.com Historically, fatty alcohols were first isolated from natural sources such as sperm whale oil. nih.gov In marine organisms, they can function as energy reserves and aid in buoyancy. nih.gov Beyond energy storage, fatty alcohols are components of ether glycerophospholipids in mammals and can act as signaling molecules in some insect species. nih.gov While free fatty alcohols are relatively rare in nature, their derivatives, such as wax esters (esters of fatty acids and fatty alcohols), are more abundant and serve roles in thermal insulation and as surface lipids. atamanchemicals.comgerli.comwikipedia.org Palmitoleyl alcohol fits within this broader category of biologically relevant fatty alcohols, distinguished by its specific chain length and degree of unsaturation. Research into fatty alcohols also encompasses their catabolism, a process involving enzymatic oxidation to corresponding fatty acids, which can then enter pathways like beta-oxidation for energy production. ontosight.ai Dysregulation of fatty alcohol metabolism has been linked to certain metabolic and neurodegenerative disorders. wikipedia.orgontosight.aichemeurope.com
Structural Characteristics and Isomeric Considerations of Palmitoleyl Alcohol
Palmitoleyl alcohol is chemically defined as a monounsaturated fatty alcohol with a chain of 16 carbon atoms. ontosight.ai Its molecular formula is C₁₆H₃₂O, and its molecular weight is approximately 240.43 g/mol . ontosight.ailarodan.comsigmaaldrich.com The defining structural feature is the presence of a double bond between the ninth and tenth carbon atoms, specifically in the cis (Z) configuration. ontosight.ainih.govlarodan.com This cis double bond introduces a kink in the hydrocarbon chain, influencing the physical properties and interactions of the molecule compared to its saturated counterpart, hexadecan-1-ol (cetyl alcohol), or its trans isomer, (9E)-hexadec-9-en-1-ol. rsc.orgresearchgate.net The hydroxyl group (-OH) is located at the terminal carbon, classifying it as a primary alcohol. ontosight.aiwikipedia.org The presence of both the long hydrocarbon chain and the hydroxyl group makes palmitoleyl alcohol amphiphilic, meaning it has both hydrophobic and hydrophilic characteristics. nih.gov
Here is a summary of the key structural characteristics:
| Characteristic | Value | Source |
| Molecular Formula | C₁₆H₃₂O | ontosight.ainih.govsigmaaldrich.com |
| Molecular Weight | ~240.43 g/mol | ontosight.ainih.govlarodan.comsigmaaldrich.com |
| Carbon Chain Length | 16 | ontosight.ai |
| Double Bond Position | Between C9 and C10 | ontosight.ai |
| Double Bond Geometry | cis (Z) | ontosight.ainih.govlarodan.com |
| Functional Group | Primary Alcohol (-OH) | wikipedia.org |
| PubChem CID | 5367661 | nih.govcenmed.com |
| CAS Number | 10378-01-5 | larodan.comsigmaaldrich.comchemsrc.comcaymanchem.com |
Isomerism in fatty alcohols primarily concerns the position and configuration of double bonds in unsaturated variants and the presence and location of branching in branched-chain fatty alcohols. For palmitoleyl alcohol, the key isomer is the trans form, (9E)-hexadec-9-en-1-ol, which would have a different spatial arrangement around the double bond, leading to potentially different physical and biological properties. Other positional isomers of hexadecen-1-ol could exist with the double bond at different carbon positions along the chain.
Overarching Significance in Cellular and Systemic Lipid Metabolism
Palmitoleyl alcohol is involved in the biosynthesis of certain lipids and can serve as a precursor for other compounds. ontosight.ai Its metabolism is linked to the broader pathways of fatty acid and fatty alcohol processing within cells. Fatty alcohols can be produced biologically through the reduction of activated forms of fatty acyl thioesters (like fatty acyl-CoA) catalyzed by fatty acyl reductases (FAR), or by the reduction of free fatty acids catalyzed by carboxylic acid reductase (CAR). nih.gov Once generated, fatty alcohols can be further metabolized. The catabolism of fatty alcohols typically involves oxidation to their corresponding fatty acids, a step often catalyzed by fatty alcohol oxidases or dehydrogenases. ontosight.ai These resulting fatty acids can then enter the beta-oxidation pathway for energy production. ontosight.ai
Studies suggest a reversible inter-conversion between very long chain fatty alcohols, fatty aldehydes, and fatty acids in a "fatty alcohol cycle" in fibroblasts. chemeurope.comresearchgate.net Impairments in the metabolism of these compounds are associated with certain inherited peroxisomal disorders. wikipedia.orgontosight.aichemeurope.comresearchgate.net
Palmitoleyl alcohol's significance also extends to its potential biological activities. It has been investigated for potential antimicrobial, antifungal, and anti-inflammatory effects. ontosight.ai In the context of human health, it has been suggested to play a role in skin health and the barrier function of the skin due to its moisturizing and emollient properties. ontosight.ai Research has also explored the effects of fatty alcohols, including oleyl alcohol (an 18-carbon monounsaturated fatty alcohol), on skin permeation, indicating that unsaturated fatty alcohols can influence the skin barrier. nih.govacs.org The interaction of oleyl alcohol with the skin barrier has been shown to be time-dependent and can facilitate the permeation of other substances. acs.org While research on palmitoleyl alcohol specifically in these areas is ongoing, findings related to similar unsaturated fatty alcohols like oleyl alcohol provide insights into potential metabolic and physiological roles. acs.orgnih.govtandfonline.commarketsandmarkets.com
Here is a table summarizing some related fatty alcohols mentioned in the context of palmitoleyl alcohol research:
| Compound Name | Carbon Chain Length | Saturation | PubChem CID | Source |
| Cetyl alcohol | 16 | Saturated | 2695 | nih.govrsc.orgresearchgate.net |
| Oleyl alcohol | 18 | Monounsaturated | 5284499 | rsc.orgresearchgate.netacs.orgnih.govtandfonline.commarketsandmarkets.comthegoodscentscompany.comfishersci.filarodan.compnas.orgontosight.aigoogle.com |
| Stearyl alcohol | 18 | Saturated | 2682 | nih.govchemeurope.com |
| Octacosanol | 28 | Saturated | 25904 | chemeurope.comresearchgate.net |
| Triacontanol | 30 | Saturated | 68304 | chemeurope.comresearchgate.net |
| Bombykol | 16 | Dienoic | 5367604 | frontiersin.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-hexadec-9-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIYNOAMNIKVKF-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880932 | |
| Record name | (Z)-Hexadec-9-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10378-01-5 | |
| Record name | Palmitoleyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10378-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hexadecen-1-ol, (9Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hexadecen-1-ol, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-Hexadec-9-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hexadec-9-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis of Palmitoleyl Alcohol: Pathways and Enzymology
Endogenous Metabolic Routes for Palmitoleyl Alcohol Production
Endogenous production of fatty alcohols, including palmitoleyl alcohol, can occur through several enzymatic routes, primarily involving the reduction of fatty acyl thioesters or free fatty acids. nih.govfrontiersin.org
De Novo Fatty Acid Synthesis as a Precursor Supply Mechanism
De novo fatty acid synthesis is the primary pathway responsible for generating the fatty acid precursors required for palmitoleyl alcohol biosynthesis. This process occurs in the cytosol of various cells, including hepatocytes and adipocytes in humans. firsthope.co.inslideshare.netslideshare.net The initial product of de novo synthesis is typically palmitic acid (16:0). firsthope.co.innih.gov
The synthesis begins with the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC), which is the rate-limiting enzyme of this pathway. firsthope.co.in Using acetyl-CoA as a starter unit and malonyl-CoA as an extender, the fatty acid synthase (FAS) complex catalyzes a series of condensation, reduction, and dehydration reactions to elongate the fatty acid chain. firsthope.co.inslideshare.net
Palmitic acid (16:0) is released from the FAS complex by a thioesterase. firsthope.co.in Subsequently, palmitic acid can be converted to palmitoleic acid (16:1n-7) by the action of stearoyl-CoA desaturase-1 (SCD1), an enzyme that introduces a cis double bond at the delta-9 position. wikipedia.orgnih.gov Palmitoleic acid is then activated to its coenzyme A thioester, palmitoleyl-CoA, which serves as the direct precursor for palmitoleyl alcohol. nih.gov
Enzymatic Reduction of Palmitoleyl-CoA Intermediates
The conversion of palmitoleyl-CoA to palmitoleyl alcohol is primarily catalyzed by enzymes that reduce the activated fatty acyl group. Two main classes of enzymes are involved in fatty alcohol synthesis from activated fatty acids: Fatty Acyl-CoA Reductases (FARs) and pathways involving Carboxylic Acid Reductases (CARs) coupled with aldehyde reductases. nih.govfrontiersin.org
Fatty Acyl-CoA Reductases (FARs) are a class of enzymes that catalyze the reduction of fatty acyl-CoA or fatty acyl-ACP to fatty alcohols. nih.govfrontiersin.orgresearchgate.net Based on their terminal product, FARs can be categorized into two classes: those that directly produce fatty alcohols through a four-electron reduction and those that produce fatty aldehydes through a two-electron reduction, with a subsequent reduction to alcohol by other enzymes. nih.govfrontiersin.orgresearchgate.net
An alternative pathway for fatty alcohol production involves the action of Carboxylic Acid Reductases (CARs). nih.govfrontiersin.org CARs catalyze the reduction of free fatty acids to their corresponding aldehydes using ATP and NADPH. nih.govresearchgate.net This reaction is thermodynamically favorable due to ATP hydrolysis. nih.govfrontiersin.org
CARs typically have a broad substrate scope, acting on a range of aliphatic fatty acids. pnas.orgcapes.gov.br For example, a CAR from Mycobacterium marinum has been shown to convert aliphatic fatty acids ranging from C6 to C18 into their corresponding aldehydes. pnas.orgcapes.gov.br While CARs produce fatty aldehydes, these aldehydes can then be further reduced to fatty alcohols by the action of endogenous aldehyde reductases or alcohol dehydrogenases. nih.govresearchgate.net This two-step process, involving a CAR followed by an aldehyde reductase, provides another route for the biosynthesis of fatty alcohols like palmitoleyl alcohol from palmitoleic acid. researchgate.net
Role of Fatty Aldehyde Reductases in Palmitoleyl Alcohol Formation
Fatty aldehyde reductases (also referred to as alcohol dehydrogenases) play a crucial role in fatty alcohol biosynthesis, particularly in pathways where a fatty aldehyde is produced as an intermediate. nih.govresearchgate.netgoogle.com These enzymes catalyze the reduction of the fatty aldehyde to the corresponding fatty alcohol, utilizing NADPH or NADH as a cofactor. nih.gov
In the context of palmitoleyl alcohol biosynthesis, fatty aldehyde reductases are essential for the final step when the precursor is palmitoleyl aldehyde, which could be generated by certain FARs or by the CAR-mediated pathway acting on palmitoleic acid. nih.govresearchgate.net While some FARs can directly produce fatty alcohols, others are aldehyde-forming, necessitating the action of a fatty aldehyde reductase to complete the conversion to the alcohol. nih.govfrontiersin.orgresearchgate.net The specificity of fatty aldehyde reductases towards palmitoleyl aldehyde would be critical for efficient palmitoleyl alcohol production via these routes.
Regulatory Mechanisms Governing Palmitoleyl Alcohol Biosynthesis
The biosynthesis of fatty alcohols, including palmitoleyl alcohol, is subject to complex regulatory mechanisms at multiple levels, including transcriptional, translational, and substrate availability control. nih.govfrontiersin.org These mechanisms ensure that fatty alcohol production is coordinated with the cell's metabolic needs and the availability of precursors.
In prokaryotes like E. coli, transcription factors such as FadR and FabR regulate genes involved in fatty acid metabolism, which in turn influences the supply of fatty acyl-CoA precursors for fatty alcohol synthesis. nih.govfrontiersin.org Long-chain fatty acyl-CoAs can directly bind to FadR, affecting the expression of genes related to both fatty acid synthesis and degradation. nih.govfrontiersin.org
In eukaryotes, such as yeast, fatty acid metabolism is also tightly regulated. nih.govfrontiersin.org The availability of substrates like fatty acyl-CoA and NADPH is a key factor governing fatty alcohol production. nih.gov Engineering efforts to enhance fatty alcohol production in microbes often focus on increasing the supply of these precursors and optimizing the activity of the enzymes involved in the reduction steps. nih.govacs.org For instance, strategies involving the compartmentalization of fatty alcohol biosynthesis in organelles like peroxisomes have been explored to improve production by enhancing the supply of acyl-CoA and NADPH and coordinating the pathway with cellular metabolism. nih.govpnas.org Feedback inhibition, where high levels of fatty alcohols can inhibit the enzymes involved in their synthesis, is another potential regulatory mechanism. ontosight.ai
Further research is needed to fully elucidate the intricate molecular mechanisms that specifically govern the biosynthesis of palmitoleyl alcohol in various organisms and the precise interplay of different regulatory factors. ontosight.ai
Transcriptional and Post-Translational Control of Synthetic Enzymes
The regulation of fatty alcohol biosynthesis occurs at multiple levels, including transcriptional and post-translational control of the enzymes involved. Fatty acid metabolism, which supplies the precursors for fatty alcohol synthesis, is tightly regulated in both prokaryotes and eukaryotes. nih.gov
Transcriptional regulation plays a significant role in controlling the expression levels of genes encoding enzymes in fatty acid synthesis and reduction pathways. In Escherichia coli, transcription factors like FadR and FabR are known to control genes involved in fatty acid metabolism. nih.gov In Saccharomyces cerevisiae, genes involved in phospholipid synthesis, including those related to fatty acid synthesis like ACC1, FAS1, and FAS2, are regulated by elements like the UASINO1 sequence, influenced by complexes like Ino2/Ino4 and the repressor Opi1. nih.gov
Post-translational modifications (PTMs) can further modulate the activity, stability, localization, and interactions of enzymes involved in palmitoleyl alcohol biosynthesis. While general mechanisms of PTMs on enzyme function are known, specific details regarding the PTMs directly affecting fatty acyl-CoA reductases or carboxylic acid reductases involved in palmitoleyl alcohol synthesis are less extensively documented in the provided search results. PTMs can include modifications such as phosphorylation, acetylation, or ubiquitination, which can alter enzyme conformation or target them for degradation. fmi.chmdpi.comembopress.org
Substrate Availability and Feedback Regulation in Palmitoleyl Alcohol Pathways
The availability of substrates, primarily fatty acyl-CoAs or free fatty acids and the cofactor NADPH, is a critical factor influencing the rate of palmitoleyl alcohol biosynthesis. frontiersin.orgnih.gov The metabolic flux through fatty acid synthesis pathways directly impacts the pool of available precursors.
Feedback regulation mechanisms are in place to control the levels of fatty acids and their derivatives. In S. cerevisiae, fatty acid biosynthesis is subject to feedback inhibition by fatty acyl-CoAs. acs.org High intracellular concentrations of fatty acyl-CoAs can repress the synthesis of fatty acids. acs.org This feedback loop can limit the supply of precursors for fatty alcohol production. Strategies to alleviate this feedback inhibition, such as expressing acyl-CoA thioesterases to convert fatty acyl-CoAs to free fatty acids, have been explored in metabolic engineering efforts. nih.govacs.org
Compartmentalization of metabolic pathways can also influence substrate availability and regulation. In methylotrophic yeasts like Ogataea polymorpha, coupling fatty alcohol biosynthesis with methanol (B129727) utilization in peroxisomes improved production, potentially by enhancing the supply of precursor fatty acyl-CoA and cofactor NADPH within this organelle. pnas.orgpnas.org
Heterologous Biosynthesis of Palmitoleyl Alcohol in Engineered Microbial Systems
Due to the relatively low natural abundance of palmitoleyl alcohol and the demand for sustainable production methods, significant research has focused on the heterologous biosynthesis of fatty alcohols in engineered microbial systems. frontiersin.orgnih.govresearchgate.net This involves introducing genes encoding fatty alcohol biosynthetic enzymes into suitable host microorganisms and optimizing their metabolic pathways.
Metabolic Engineering Strategies in Model Organisms (e.g., Escherichia coli, Saccharomyces cerevisiae, cyanobacteria, Yarrowia lipolytica)
Various model organisms have been engineered for fatty alcohol production, including Escherichia coli, Saccharomyces cerevisiae, cyanobacteria, and Yarrowia lipolytica. frontiersin.orgnih.govresearchgate.net Metabolic engineering strategies typically involve:
Introducing Heterologous Enzymes: Expressing genes encoding fatty acyl-CoA reductases (FARs) or carboxylic acid reductases (CARs) from organisms known to produce fatty alcohols. frontiersin.orgnih.govpnas.org Enzymes from sources like Marinobacter aquaeolei (MaFAR), Tyto alba (TaFAR), and Mycobacterium marinum (MmCAR) have been used. pnas.orgnih.govpnas.orgd-nb.info
Enhancing Precursor Supply: Modifying endogenous fatty acid synthesis pathways to increase the flux towards the desired fatty acyl-CoA or free fatty acid precursors. This can involve overexpressing key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC), or disrupting competing pathways. nih.govaimspress.com
Blocking Competing Pathways: Deleting or downregulating genes involved in pathways that consume the fatty acyl-CoA or free fatty acid precursors, such as beta-oxidation (fatty acid degradation) or triglyceride synthesis. nih.govaimspress.comd-nb.infochalmers.seacs.org
Optimizing Cofactor Availability: Ensuring sufficient supply of reducing power, primarily NADPH, which is required by many fatty alcohol-producing enzymes. pnas.orgnih.gov
Specific examples in model organisms include:
Escherichia coli: Engineered E. coli strains have been developed to produce fatty alcohols by expressing heterologous FAR or CAR enzymes. Strategies include deleting genes involved in beta-oxidation (fadE) to increase fatty acyl-CoA availability and expressing thioesterases ('tesA) to enhance flux through acyl-ACP/CoA synthesis. nih.gov
Saccharomyces cerevisiae: Metabolic engineering in S. cerevisiae for fatty alcohol production has involved expressing FAR or CAR enzymes and modifying endogenous lipid metabolism. Deleting genes like DGA1 (involved in triglyceride synthesis) has been used to redirect fatty acyl-CoAs towards fatty alcohol production. acs.orgaimspress.comacs.org Enhancing the supply of free fatty acids by deleting acyl-CoA synthetase genes (FAA1, FAA4) and expressing thioesterases has also been employed. acs.orgacs.org
Cyanobacteria: Photosynthetic cyanobacteria, such as Synechocystis sp. PCC 6803, have been engineered to produce fatty alcohols directly from CO₂ and light. This involves introducing FAR genes and blocking competing pathways like alkane biosynthesis by knocking out genes like sll0208 and sll0209. researchgate.netnih.govd-nb.infomdpi.com
Yarrowia lipolytica: This oleaginous yeast is a promising host due to its high lipid accumulation capacity. aimspress.comd-nb.inforesearchgate.net Engineering Y. lipolytica for fatty alcohol production has involved expressing heterologous FAR genes and strategies to redirect carbon flux from triglyceride synthesis. d-nb.inforesearchgate.net
Optimization of Carbon Flux for Enhanced Palmitoleyl Alcohol Production
Optimizing carbon flux is crucial for maximizing palmitoleyl alcohol production in engineered microbes. This involves directing a greater proportion of the carbon source towards the fatty acid synthesis pathway and subsequently towards the fatty alcohol biosynthetic route. nih.govmdpi.com
Strategies for carbon flux optimization include:
Increasing Precursor Supply: As mentioned earlier, enhancing the supply of acetyl-CoA and malonyl-CoA, the building blocks for fatty acid synthesis, is a key strategy. This can involve overexpressing enzymes like acetyl-CoA carboxylase (ACC) or engineering pathways for efficient conversion of the carbon source to these precursors. nih.govaimspress.com
Balancing Pathway Fluxes: Ensuring that the activity of the fatty alcohol biosynthetic enzymes (FAR or CAR) is balanced with the rate of precursor supply to avoid accumulation of intermediates or bottlenecks. nih.gov
Minimizing Carbon Loss to Competing Pathways: Effectively blocking or downregulating pathways that divert carbon away from fatty acid and fatty alcohol synthesis, such as energy storage (triglycerides), phospholipid synthesis, or beta-oxidation. nih.govaimspress.comd-nb.infochalmers.seacs.org
Compartmentalization: Utilizing cellular compartments, such as peroxisomes in yeast, to colocalize enzymes and substrates, thereby improving pathway efficiency and reducing substrate competition. pnas.orgpnas.org
Dynamic Regulation: Implementing genetic circuits that allow for dynamic control of gene expression, potentially decoupling cell growth from production phase to maximize product accumulation. mdpi.com
Research findings highlight the impact of these strategies. For instance, in Ogataea polymorpha, peroxisomal compartmentalization of fatty alcohol biosynthesis significantly improved production compared to cytosolic pathways. pnas.orgpnas.org In S. cerevisiae, disrupting triglyceride synthesis genes and enhancing free fatty acid supply led to increased fatty alcohol titers. acs.orgacs.org In cyanobacteria, blocking alkane biosynthesis successfully redirected carbon flux to fatty alcohols. researchgate.netd-nb.info
While significant progress has been made, further optimization of carbon flux and enzyme efficiency is needed to achieve commercially viable production levels of palmitoleyl alcohol in engineered microbial cell factories. nih.govresearchgate.net
Metabolic Fates and Catabolism of Palmitoleyl Alcohol
Oxidative Degradation Pathways of Palmitoleyl Alcohol
The primary pathway for the catabolism of fatty alcohols, including palmitoleyl alcohol, involves their oxidation to the corresponding fatty acids. This process typically occurs in two enzymatic steps, followed by the entry of the resulting fatty acid into beta-oxidation cycles for energy production.
Enzymatic Conversion to Palmitoleic Acid (e.g., Alcohol Dehydrogenase, Aldehyde Dehydrogenase Systems)
The initial step in the oxidative degradation of palmitoleyl alcohol is its conversion to palmitoleyl aldehyde. This reaction is catalyzed by alcohol dehydrogenases (ADH), a group of enzymes known to facilitate the interconversion between alcohols and aldehydes or ketones, often utilizing NAD⁺ as a cofactor. wikipedia.orgthegoodscentscompany.comatamanchemicals.com While specific studies on the activity of ADH enzymes directly on palmitoleyl alcohol are limited in the provided sources, ADHs are generally involved in the metabolism of various alcohols.
Subsequently, the highly reactive palmitoleyl aldehyde is rapidly oxidized to palmitoleic acid. This step is catalyzed by aldehyde dehydrogenases (ALDH), specifically fatty aldehyde dehydrogenases (FAldDH). nih.govnih.govwikipedia.org Research on FAldDH enzymes from bacteria like Marinobacter aquaeolei and Acinetobacter baylyi has shown their ability to act on unsaturated long-chain aldehydes, including palmitoleyl and oleyl aldehydes, oxidizing them to their corresponding fatty acids. nih.govnih.gov This indicates that a similar enzymatic conversion is a crucial step in the catabolism of palmitoleyl alcohol in organisms possessing these enzyme systems. The conversion of long-chain alcohols to their corresponding carboxylic acids, with the aldehyde as a transient intermediate, is a recognized initial step in their mammalian metabolism. metabolomicsworkbench.org
Subsequent Entry into Beta-Oxidation Cycles
Once converted to palmitoleic acid, this monounsaturated fatty acid becomes a substrate for beta-oxidation. Beta-oxidation is a central metabolic pathway that occurs in the mitochondria and peroxisomes of eukaryotic cells. It involves a series of enzymatic reactions that sequentially remove two-carbon units in the form of acetyl-CoA from the carboxyl end of a fatty acyl-CoA molecule. metabolomicsworkbench.orgbroadpharm.commetabolomicsworkbench.org
Before entering beta-oxidation, palmitoleic acid must be activated to its coenzyme A derivative, palmitoleoyl-CoA. This activation is catalyzed by acyl-CoA synthetases. Palmitoleoyl-CoA can then undergo cycles of beta-oxidation, which involve dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. Each cycle shortens the fatty acyl-CoA chain by two carbons and produces one molecule each of acetyl-CoA, FADH₂, and NADH. metabolomicsworkbench.org Acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production. nih.govcymitquimica.com
Studies on the metabolism of long-chain alcohols like oleyl alcohol (an 18-carbon monounsaturated alcohol) in rats have shown that they are largely oxidized to the corresponding fatty acid in intestinal tissue and incorporated into various forms. metabolomicsworkbench.org The resulting fatty acid behaves in a similar manner to saturated fatty acids in terms of subsequent metabolism. metabolomicsworkbench.org
Anabolic Incorporation of Palmitoleyl Alcohol into Complex Lipid Structures
Beyond degradation, palmitoleyl alcohol can also be anabolically incorporated into various complex lipid structures, contributing to membrane formation, energy storage, and signaling.
Formation of Wax Esters via Enzymatic Alcoholysis
Palmitoleyl alcohol can be incorporated into wax esters. Wax esters are formed by the esterification of a fatty acid and a fatty alcohol. lipidmaps.org This reaction is catalyzed by wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) enzymes. uni.luthegoodscentscompany.com These enzymes utilize a fatty acyl-CoA and a fatty alcohol to synthesize the corresponding wax ester. uni.lu
Research on bacterial WS/DGAT enzymes has demonstrated their ability to utilize various fatty alcohols and fatty acyl-CoAs. uni.lu While specific data on palmitoleyl alcohol as a substrate for mammalian wax synthase is less detailed in the provided results, studies on mouse wax synthase show it efficiently incorporates fatty alcohols containing less than 20 carbons, with a preference for monounsaturated and polyunsaturated C18 alcohols over saturated ones. thegoodscentscompany.com This suggests that palmitoleyl alcohol, a C16 monounsaturated alcohol, could also serve as a substrate for wax ester synthesis in mammals. The formation of palmitoleyl palmitate, a wax ester derived from palmitoleyl alcohol and palmitic acid, has been observed in engineered systems. uni.lu
Dietary long-chain alcohols have been shown to change the composition of alcohols and alkyl moieties in wax esters in rats, indicating that esterification of administered alcohols occurs. metabolomicsworkbench.org The liver appears to be a major site of wax ester biosynthesis. nih.gov
Integration into Glycerophospholipid and Ether Lipid Classes (e.g., alkyl acyl phosphoglycerides, alk-1-enyl acyl phosphoglycerides)
Palmitoleyl alcohol can be integrated into the structure of glycerophospholipids, particularly within the ether lipid subclasses. Glycerophospholipids are major components of biological membranes. sigmaaldrich.comthegoodscentscompany.com Ether lipids are a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, instead of the typical ester linkage found in diacyl phospholipids (B1166683). thegoodscentscompany.comwikipedia.org
The biosynthesis of ether lipids begins in peroxisomes and is completed in the endoplasmic reticulum. wikipedia.org Fatty alcohols are essential precursors for ether lipid synthesis, being incorporated into intermediates like alkyl-dihydroxyacetone phosphate (B84403) (alkyl-DHAP) through the action of alkylglycerone-phosphate synthase (AGPS). Alkyl-DHAP is then converted to 1-O-alkyl-glycerol-3-phosphate (alkyl-G3P), which is further processed to form alkyl acyl phosphoglycerides (also known as plasmanyl phospholipids) and alk-1-enyl acyl phosphoglycerides (plasmalogens).
Plasmalogens are a significant subclass of ether lipids containing a vinyl ether linkage at the sn-1 position. wikipedia.org Studies using radiolabeled oleyl alcohol in rats have demonstrated its incorporation into the alkyl and alk-1-enyl moieties of ethanolamine (B43304) phosphoglycerides and the alkyl moieties of choline (B1196258) phosphoglycerides. metabolomicsworkbench.orgnih.gov This indicates that long-chain unsaturated fatty alcohols like palmitoleyl alcohol can be directly utilized in the synthesis of these complex membrane lipids. The availability of fatty alcohols is considered a rate-limiting factor in ether lipid and plasmalogen biosynthesis.
Interconversion Dynamics with Other Lipid Metabolites
Metabolic studies suggest that fatty alcohols, fatty aldehydes, and fatty acids can be reversibly interconverted in a "fatty alcohol cycle". This dynamic interplay allows for the channeling of these lipid intermediates towards either oxidative degradation for energy or anabolic pathways for the synthesis of more complex lipids, depending on the cellular needs.
Furthermore, the metabolism of fatty alcohols and their incorporation into ether lipids are linked to other lipid metabolic pathways. For instance, peroxisomal beta-oxidation, which degrades fatty acids, can supply acetyl-CoA that is incorporated into the 1-alkenyl group of ethanolamine plasmalogens. This highlights the interconnectedness of palmitoleyl alcohol metabolism with broader lipid metabolic networks.
Detailed research findings on the incorporation of dietary long-chain alcohols into phosphoglycerides in rat liver provide evidence for these interconversion dynamics. As shown in the table below, dietary administration of unsaturated alcohols like octadec-9-enol (oleyl alcohol) leads to their incorporation into the alkyl and alkenyl moieties of liver phosphoglycerides. metabolomicsworkbench.org
| Dietary Alcohol | Alkyl Moiety Chain Length:Double Bonds | Control Animals (%) | 18:1 Alcohol Fed (%) |
| Not applicable | 16:0 | 51.5 | 46.0 |
| Not applicable | 16:1 | 2.5 | 3.0 |
| Octadec-9-enol (18:1) | 18:0 | 7.5 | - |
| Octadec-9-enol (18:1) | 18:1 | - | Incorporated |
Note: Data adapted from studies on the incorporation of dietary long-chain alcohols into rat liver phosphoglycerides, using oleyl alcohol as an example of a long-chain unsaturated fatty alcohol analogous to palmitoleyl alcohol. metabolomicsworkbench.org
This table illustrates how an administered unsaturated fatty alcohol (18:1) is incorporated into the 18:1 alkyl moieties of phosphoglycerides, demonstrating the direct utilization of the alcohol in complex lipid synthesis.
Cellular and Molecular Functions of Palmitoleyl Alcohol
Contributions to Biological Membrane Structure and Biophysics
Biological membranes, primarily composed of lipid bilayers and embedded proteins, serve as crucial barriers and platforms for numerous cellular activities wikipedia.orglsbu.ac.uk. The properties of these membranes, such as fluidity, lipid organization, and permeability, are significantly influenced by their lipid composition wikipedia.orglsbu.ac.uk. Amphiphilic molecules like fatty alcohols can intercalate into the lipid bilayer, thereby modifying these properties mdpi.comnih.gov.
Modulation of Membrane Fluidity and Lipid Bilayer Organization
Membrane fluidity, a key characteristic determining the mobility of lipids and proteins within the bilayer, is affected by factors including temperature, cholesterol content, and the saturation and chain length of fatty acyl chains wikipedia.org. The insertion of amphiphilic molecules, including fatty alcohols, into the membrane surface layer can impact its compactness and increase the mobility of lipids plos.org. Studies on various alcohols have shown they can have a disordering effect on hydrocarbon chains, leading to an increase in membrane area per lipid and fluidity mdpi.comresearchgate.net. The extent of this effect can be dependent on the alcohol concentration and chain length mdpi.complos.org. For instance, shorter alcohols tend to increase membrane fluidity in the near-surface region, while their effect on the lipid core may differ plos.org. The presence and location of double bonds in lipid bilayers also play a role in how alcohols affect bilayer thickness and order parameters mdpi.com.
While specific detailed research findings solely focused on Palmitoleyl alcohol's impact on membrane fluidity and lipid bilayer organization were not extensively available in the search results, the general principles observed for other fatty alcohols with similar amphiphilic properties suggest a potential role for Palmitoleyl alcohol in modulating these membrane characteristics researchgate.netmdpi.complos.org. The cis double bond in Palmitoleyl alcohol's structure is likely to introduce kinks in the hydrocarbon chain, potentially affecting lipid packing and contributing to increased fluidity compared to a saturated analog ontosight.ai.
Interaction with Membrane-Associated Proteins and Their Conformational States
The functions of membrane proteins, including receptors, enzymes, and transporters, are intimately linked to the surrounding lipid environment researchgate.netnih.gov. Changes in lipid bilayer properties induced by molecules like alcohols can influence the conformation and activity of these proteins researchgate.netnih.gov. Alcohols can interact directly with membrane proteins or indirectly by altering the lipid bilayer's physicochemical properties, such as lateral pressure researchgate.netmdpi.comnih.gov. These alterations in the membrane environment can affect protein folding, insertion, and conformational changes necessary for their function researchgate.net.
While the search results discuss the general effects of alcohols on membrane proteins and the complexity of distinguishing between direct protein interaction and bilayer-modifying effects, specific research detailing Palmitoleyl alcohol's direct interaction with particular membrane-associated proteins or its influence on their conformational states was not prominently featured researchgate.netnih.gov. However, given its ability to integrate into the lipid bilayer, it is plausible that Palmitoleyl alcohol could indirectly modulate the function of membrane proteins by altering the local lipid environment.
Influence on Membrane Permeability and Barrier Integrity
The lipid bilayer acts as a selective barrier, controlling the passage of ions and molecules into and out of the cell wikipedia.org. Changes in membrane fluidity and lipid packing can impact its permeability nih.govyoutube.com. Increased membrane fluidity, often induced by the insertion of amphiphilic molecules, can lead to increased permeability plos.orgnih.govyoutube.com. This can affect the transport of substances across the membrane and potentially disrupt cellular homeostasis nih.gov.
Studies on other alcohols have demonstrated that they can increase membrane permeability nih.govyoutube.com. For instance, ethanol (B145695) has been shown to increase the permeability of lipid bilayers nih.govresearchgate.net. The mechanism is thought to involve the disruption of lipid packing and alteration of the bilayer's free volume plos.orgnih.gov. While direct experimental data on Palmitoleyl alcohol's specific effects on membrane permeability was not found, its structural similarity to other membrane-interacting alcohols suggests it may also influence membrane permeability and barrier integrity. The extent of this influence would likely depend on its concentration and the specific membrane composition.
Participation in Intracellular Signaling Cascades
Lipid molecules are not merely structural components of membranes but also active participants in intracellular signaling pathways wikipedia.orgnih.gov. They can act as signaling molecules themselves or modulate the activity of signaling proteins nih.gov.
Palmitoleyl Alcohol as a Modulator of Phospholipase D Activity
Phospholipase D (PLD) is an enzyme that hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA), a lipid second messenger involved in various cellular processes babraham.ac.ukresearchgate.net. PLD can also catalyze a transphosphatidylation reaction in the presence of primary alcohols, transferring the phosphatidyl group to the alcohol instead of water, resulting in the formation of phosphatidylalcohols babraham.ac.ukresearchgate.netmdpi.com. This reaction is often utilized experimentally to study PLD activity or to synthesize phosphatidylalcohols researchgate.netmdpi.com.
Primary alcohols, including fatty alcohols, can serve as substrates for PLD-mediated transphosphatidylation babraham.ac.ukresearchgate.netmdpi.com. While the search results discuss the general mechanism of PLD activity and its modulation by primary alcohols, specific studies investigating Palmitoleyl alcohol as a substrate or modulator of PLD activity were not explicitly found. However, as a primary alcohol, Palmitoleyl alcohol has the potential to participate in PLD-catalyzed transphosphatidylation, which could impact the cellular levels of PA and the corresponding downstream signaling events. The formation of phosphatidylpalmitoleyl alcohol via this reaction could potentially influence cellular processes, although phosphatidylalcohols were historically thought to be inert, more recent work suggests potential off-target effects or incomplete inhibition of PA production when using primary alcohols babraham.ac.uk.
Potential Cross-Talk with Lipid-Mediated Signaling Networks
Lipid-mediated signaling networks are complex and involve a variety of lipid molecules and enzymes nih.gov. These networks play crucial roles in regulating diverse cellular functions, including cell growth, survival, and inflammation nih.gov. Fatty acids and their derivatives can act as signaling molecules or modulate signaling pathways nih.govgerli.com. For example, palmitate can serve as a substrate for protein palmitoylation, a modification that regulates protein function and signaling nih.gov.
While the search results highlight the importance of lipid-mediated signaling and the involvement of various fatty acids and alcohols in these processes, direct evidence detailing Palmitoleyl alcohol's specific involvement or cross-talk with particular lipid-mediated signaling networks was limited nih.govgerli.com. However, considering that fatty alcohols can be involved in lipid metabolism and can be precursors for other lipid compounds, it is plausible that Palmitoleyl alcohol or its metabolites could interact with or influence lipid-mediated signaling pathways ontosight.aismolecule.com. Further research is needed to elucidate the specific roles of Palmitoleyl alcohol within these intricate signaling networks.
Maintenance of Cellular Lipid Homeostasis
Cellular lipid homeostasis is a dynamic balance involving the synthesis, storage, mobilization, and oxidation of lipids. Fatty alcohols, including palmitoleyl alcohol, are involved in these processes. They can be synthesized within cells and are also found in organisms from external sources. europa.eu Endogenous and exogenous long-chain alcohols undergo metabolism through both catabolic (breakdown) and anabolic (synthesis) pathways. europa.eu
A key aspect of fatty alcohol metabolism is the interconversion between fatty alcohols and their corresponding fatty acids. europa.eu For instance, fatty alcohols can be oxidized to their corresponding aldehydes, which are then further oxidized to fatty acids via enzyme complexes. europa.eu Conversely, pathways exist for the conversion of fatty acids, via the corresponding aldehyde, to fatty alcohols. europa.eu Studies using radioactive palmitate (C16) in incubated cells have shown increased levels of labeled hexadecanol (B772) (the saturated equivalent of palmitoleyl alcohol), and the presence of non-labeled hexadecanol further increased labeled hexadecanol levels up to 10-fold, suggesting a rapid metabolism of palmitate to hexadecanol. europa.eu Similarly, oleyl alcohol (C18:1, an unsaturated fatty alcohol) is metabolized in the rat intestine to oleic acid, which is then absorbed and incorporated into fats and phospholipids (B1166683). europa.eu
Fatty alcohols can serve as building blocks in the synthesis of lipids for energy storage. europa.eu In yeast, fatty alcohols like palmitoleyl alcohol can contribute to major lipid biosynthetic pathways. oup.com One pathway involves cleavage to diacylglycerol (DG) by phosphatidate phosphatases, allowing entry into the lipid storage pathway. oup.com Another pathway involves conversion to cytidine (B196190) diphosphate-diacylglycerol (CDP-DG) via CDP-DG synthase, contributing to phospholipid synthesis. oup.com
Disruptions in lipid metabolism, such as those induced by chronic alcohol consumption, can significantly impact cellular lipid homeostasis, particularly in the liver. While much of this research focuses on the effects of ethanol on fatty acid and triglyceride metabolism, the interconnectedness of lipid pathways suggests potential implications for fatty alcohols. Chronic alcohol consumption can lead to increased hepatic fatty acid uptake, increased de novo lipogenesis, decreased mitochondrial β-oxidation, and decreased very low density lipoprotein (VLDL) secretion, collectively resulting in increased hepatic lipid accumulation, a hallmark of alcoholic fatty liver disease. frontiersin.orgnih.govnih.gov This accumulation primarily involves triglycerides. frontiersin.orgnih.govpsu.edu
Research has shown that alcohol inhibits fatty acid oxidation and enhances the esterification of fatty acids into glycerolipids, particularly triglycerides, in isolated liver cells. nih.gov This effect is dependent on ethanol oxidation. nih.gov Chronic alcohol exposure can also disturb lipid homeostasis at the adipose tissue-liver axis, leading to increased hepatic influx of fatty acids released from adipose tissue. nih.gov Studies using deuterium (B1214612) labeling in mice demonstrated that alcohol exposure significantly increased deuterium-incorporated triglycerides in the liver while decreasing them in white adipose tissue, indicating a transfer of fatty acids from adipose tissue to the liver. nih.gov
The regulation of lipid metabolism involves various transcription factors and signaling pathways. For instance, alcohol can affect the activity of AMP-activated protein kinase (AMPK), which typically inhibits fatty acid synthesis and increases fatty acid oxidation. nih.govmdpi.com Decreased AMPK activity observed after chronic alcohol consumption may contribute to increased lipolysis in adipose tissue. nih.govmdpi.com Additionally, alcohol has been shown to upregulate lipin-1, an enzyme with phosphatidate phosphatase activity that promotes triglyceride synthesis. nih.gov Alcohol can also affect the activity of sterol regulatory element-binding protein 1c (SREBP-1c), a transcription factor involved in lipogenesis. mdpi.comkarger.com Chronic alcohol exposure has been shown to increase SREBP-1c expression and its nuclear form, contributing to increased lipogenesis. karger.com
Data from studies on the effects of alcohol on lipid profiles in humans and animals provide insights into the broader context of lipid homeostasis. Heavy alcohol consumption is associated with increased levels of triglycerides, total cholesterol, LDL, and VLDL. ijmedicine.com Moderate alcohol consumption may lead to increased HDL levels, although the functional benefit of this increase is debated. ijmedicine.comclevelandclinic.orgjofem.org The increase in triglycerides is attributed to increased VLDL secretion, impaired lipolysis, and increased fatty acid flux from adipose tissue to the liver. nih.gov
The synthesis of fatty alcohols from fatty acids is catalyzed by enzymes such as fatty acyl-CoA reductase (FAR). europa.eufrontiersin.org Metabolic engineering efforts in microorganisms like Yarrowia lipolytica have focused on optimizing fatty alcohol production by manipulating lipid metabolic pathways, including those involved in fatty acid synthesis and triglyceride storage. frontiersin.orgresearchgate.net For example, deleting genes involved in triglyceride production has been investigated to channel fatty acyl-CoA towards fatty alcohol synthesis. frontiersin.org
The dynamic interplay between fatty acids, fatty alcohols, and other lipid species is crucial for maintaining cellular lipid homeostasis. While the precise regulatory mechanisms specifically governing palmitoleyl alcohol's contribution to this balance require further dedicated research, its metabolic links to palmitoleic acid and its potential incorporation into various lipid classes underscore its relevance in the context of cellular lipid metabolism.
Advanced Methodological Approaches in Palmitoleyl Alcohol Research
Chromatographic and Spectrometric Techniques for Comprehensive Palmitoleyl Alcohol Analysis
Chromatographic and spectrometric methods are fundamental tools for the separation, detection, and structural elucidation of palmitoleyl alcohol in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Profiling
GC-MS is a widely used technique for the analysis of fatty alcohols, including palmitoleyl alcohol. This method combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. Fatty alcohols are typically converted into volatile derivatives before GC-MS analysis to improve their chromatographic behavior and detection sensitivity nih.gov. For instance, conversion to pentafluorobenzoyl derivatives allows for sensitive detection using negative ion chemical ionization (NICI) mode with selected ion monitoring nih.gov. GC-MS can achieve resolution for various fatty alcohols, such as myristyl, palmityl, heptadecyl, stearyl, oleyl, linoleyl, and arachidonyl alcohols nih.gov. The technique has been applied to the analysis of hydrophobic substances, where palmitoleyl alcohol can be identified alongside other compounds like palmitic acid methyl ester and oleyl alcohol researchgate.net. GC-MS is valuable for both qualitative identification and quantitative determination of palmitoleyl alcohol in research samples rsc.orgcaymanchem.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Palmitoleyl Alcoholomics
LC-MS/MS offers an alternative or complementary approach to GC-MS, particularly useful for less volatile or more polar derivatives of palmitoleyl alcohol. This technique couples liquid chromatography, which is effective for separating a wide range of compounds, with tandem mass spectrometry for highly selective and sensitive detection. While direct examples of LC-MS/MS specifically for palmitoleyl alcohol are less prevalent in the provided sources, LC-MS/MS is a powerful tool for analyzing various lipid species and related compounds, including other fatty alcohols and their derivatives coresta.orgmyadlm.orgnih.govresearchgate.net. The ability of LC-MS/MS to provide structural information through fragmentation patterns makes it valuable for confirming the identity of palmitoleyl alcohol and studying its metabolites in complex biological matrices. LC-MS with electrospray ionization can offer high sensitivity and structural information researchgate.netaocs.org. Predicted LC-MS/MS spectra for related compounds like oleyl alcohol are available and can aid in method development for palmitoleyl alcohol analysis hmdb.ca.
High-Performance Liquid Chromatography (HPLC) with Specialized Detection Systems (e.g., Evaporative Light Scattering Detection)
HPLC is a versatile chromatographic technique applicable to the analysis of fatty alcohols. While UV detection can be used for some derivatives, specialized detection systems are often necessary for compounds like fatty alcohols that lack strong UV chromophores jasco-global.comwaters.com. Evaporative Light Scattering Detection (ELSD) is one such system that can detect analytes by nebulizing the HPLC eluent, evaporating the solvent, and scattering light off the remaining particles. Refractive Index Detection (RID) is another option, although it requires isocratic elution and may have limitations in sensitivity and selectivity compared to other methods jasco-global.comwaters.comprotocols.io. HPLC can be used for both analytical and preparative purposes, allowing for the isolation of palmitoleyl alcohol fractions for further analysis aocs.org. HPLC on silica (B1680970) gel columns can be employed for the analysis or isolation of fatty acids and alcohols, particularly those with polar functional groups aocs.org.
Thin-Layer Chromatography (TLC) for Fractionation and Preparative Isolation
TLC is a simple and effective technique for the separation and preliminary identification of lipid classes, including fatty alcohols. It is often used for fractionation and preparative isolation before analysis by more sophisticated methods bas.ac.ukresearchgate.netkemdikbud.go.idresearchgate.net. TLC can separate compounds based on their polarity using different solvent systems and stationary phases, such as silica gel kemdikbud.go.idresearchgate.net. Visualization is typically done using staining reagents like iodine kemdikbud.go.id. TLC can be used to monitor the progress of reactions, such as the reduction of fatty acid methyl esters to alcohols, by observing the distinct Rf values of reactants and products dfo-mpo.gc.ca. Preparative TLC allows for the isolation of sufficient quantities of palmitoleyl alcohol for structural characterization or other downstream applications bas.ac.uk.
Fourier Transform Infrared (FTIR) Spectroscopy for Investigating Palmitoleyl Alcohol-Membrane Interactions
FTIR spectroscopy is a powerful tool for studying the molecular structure and interactions of lipids and alcohols, including their interactions with biological membranes. FTIR can provide information on the vibrational modes of molecules, which are sensitive to their chemical environment and conformation libretexts.org. This technique can be used to investigate how palmitoleyl alcohol interacts with lipid bilayers, affecting membrane properties such as fluidity and hydrogen bonding nih.govacs.orgresearchgate.net. For example, FTIR has been used to study the effects of other alcohols on the hydrogen bonding of phospholipids (B1166683) in membranes, observing changes in O-H and P=O stretching bands nih.gov. Studies using deuterated fatty alcohols, such as deuterated oleyl alcohol, in conjunction with FTIR allow researchers to distinguish the spectral signatures of the alcohol from those of the membrane lipids, providing insights into their distribution and interactions within the membrane over time acs.org.
In Vitro and Ex Vivo Experimental Models for Mechanistic Studies of Palmitoleyl Alcohol
In vitro and ex vivo models are crucial for dissecting the specific mechanisms by which palmitoleyl alcohol influences cellular processes without the complexity of a whole organism. These models enable controlled environments to study cellular responses, metabolic transformations, and interactions with specific cell types or tissues.
Application of Cultured Cell Lines (e.g., adipocytes, hepatocytes, leukemia cells) in Palmitoleyl Alcohol Research
Cultured cell lines offer a reproducible and accessible system for studying the direct effects of palmitoleyl alcohol on various cell types. Adipocytes, hepatocytes, and leukemia cells are examples of cell lines relevant to understanding the compound's potential roles in lipid metabolism, liver function, and cellular proliferation or differentiation.
Studies utilizing cell lines such as 3T3-L1 adipocytes have investigated the interaction between adipocytes and other cell types, such as leukemia cells. While these studies often focus on the transfer of fatty acids, they highlight the utility of adipocyte cell lines in understanding lipid-mediated cellular communication and metabolic support nih.govfrontiersin.org. Research has shown that adipocytes can provide fatty acids to acute lymphoblastic leukemia cells, influencing their energy metabolism and potentially contributing to chemotherapy resistance frontiersin.org. This is often studied using co-culture systems where adipocytes and leukemia cells are cultured together, sometimes separated by a transwell membrane to distinguish between contact-dependent and soluble factor-mediated effects nih.govfrontiersin.org.
Hepatocyte cell lines, such as rat hepatoma cell lines (e.g., FtO2B) and mouse macrophage cell lines (e.g., RAW 264.7), are used to study liver cell functions and responses to various substances, including alcohol and fatty acids heraldopenaccess.us. These models are valuable for investigating metabolic processes and potential toxicity in liver cells heraldopenaccess.us. For example, hepatocyte models induced by ethanol (B145695) and palmitic acid have been established to study alcoholic fatty liver disease (AFLD), demonstrating the utility of these cell lines in mimicking aspects of liver pathology in vitro nih.gov. While these studies may not directly focus on palmitoleyl alcohol, they demonstrate the established methodologies for studying fatty acid and alcohol effects in liver cell models, which can be adapted for palmitoleyl alcohol research.
The use of specific cell lines allows researchers to isolate and examine the effects of palmitoleyl alcohol on particular cellular functions, such as lipid accumulation, inflammation, or cell viability, in a controlled setting.
Utilization of Precision-Cut Organ Slices (e.g., liver, skin) as Ex Vivo Systems
Precision-cut organ slices (PCLS) represent an ex vivo model that retains the complex cellular architecture and cell-to-cell interactions of native tissue, offering a more physiologically relevant system compared to dispersed cell cultures researchgate.netf1000research.com. Liver and skin slices are particularly relevant for studying the metabolism and effects of palmitoleyl alcohol, given its potential involvement in lipid metabolism in the liver and its presence and application in skin products ebi.ac.ukatamanchemicals.com.
Precision-cut liver slices have been utilized to study liver disease mechanisms, drug metabolism, and toxicity, maintaining viability and functionality for several days f1000research.comnih.govresearchgate.netnih.gov. This model allows for the investigation of how palmitoleyl alcohol might be metabolized by the liver or how it could influence hepatic lipid metabolism and inflammatory responses within a preserved tissue environment nih.gov. Studies using liver slices can assess various endpoints, including cell viability, gene expression related to metabolic pathways, and the production of inflammatory mediators nih.gov.
Ex vivo skin permeation studies using precision-cut skin slices, often from sources like pig skin, are employed to evaluate the absorption and penetration of compounds through the skin barrier researchgate.netjddtonline.inforesearchgate.net. While research directly on palmitoleyl alcohol using skin slices is not extensively detailed in the search results, studies on other fatty alcohols and lipids demonstrate the methodology's applicability to assess the topical delivery and potential effects of palmitoleyl alcohol on the skin researchgate.netresearchgate.neteuropa.eu. These studies often involve applying the compound to the surface of the skin slice and measuring its penetration over time using techniques like Franz diffusion cells researchgate.netresearchgate.net.
PCLS models bridge the gap between in vitro cell cultures and in vivo animal models, providing a valuable platform for mechanistic studies in a more complex, yet controlled, tissue context.
Development and Application of Engineered Cell Factories for Functional Investigations
Engineered cell factories, typically microbial hosts like Escherichia coli or Saccharomyces cerevisiae, are modified through metabolic engineering and synthetic biology to produce specific compounds, including fatty alcohols frontiersin.orgnih.govacs.orgnih.gov. While the primary goal of this research is often the sustainable production of chemicals, the development and application of these engineered systems also serve as a functional investigation into the metabolic pathways involved in fatty alcohol biosynthesis and conversion.
Research in this area focuses on engineering the endogenous fatty acid metabolism and expressing heterologous enzymes, such as fatty alcohol reductases, to channel metabolic flux towards fatty alcohol production frontiersin.orgnih.govacs.org. Studies have explored strategies to enhance the supply of free fatty acids, which serve as precursors for fatty alcohol synthesis, by modifying genes involved in fatty acid activation and storage acs.org. For example, deleting genes encoding acyl-CoA synthetases has been shown to increase the production of free fatty acids, including palmitoleic acid (C16:1 fatty acid), which can then be converted to palmitoleyl alcohol acs.org.
The development of these engineered cell factories provides a platform to:
Investigate the efficiency of different enzymes in converting fatty acids to fatty alcohols.
Study the impact of genetic modifications on metabolic pathways related to lipid synthesis and alcohol production.
Optimize fermentation conditions for enhanced fatty alcohol yields escholarship.org.
While the direct functional investigation of palmitoleyl alcohol's biological effects within these production systems is not their primary purpose, the engineering process itself provides valuable insights into the biochemical routes and enzymatic steps involved in its potential biosynthesis and metabolism within a cellular context. Challenges in this field include overcoming product toxicity to the host cells and improving export mechanisms for higher yields escholarship.org.
Comparative Lipidomics and Metabolomics Approaches for Palmitoleyl Alcohol Profiling
Lipidomics and metabolomics are high-throughput analytical approaches used to comprehensively profile the lipids and small-molecule metabolites present in biological systems sci-hub.selcms.czbevital.nonih.govmdpi.com. Applying these techniques to study palmitoleyl alcohol allows for its identification, quantification, and the investigation of its relationship with other lipids and metabolites under different physiological or experimental conditions. Comparative studies, analyzing samples from different groups (e.g., healthy vs. diseased, treated vs. untreated), can reveal changes in palmitoleyl alcohol levels and associated metabolic pathways.
The workflow for lipidomics and metabolomics typically involves sample collection (e.g., from cells, tissues, or biofluids), extraction of lipids and metabolites using appropriate solvent systems, and analysis primarily by mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC) sci-hub.selcms.czresearchgate.netnih.gov. Untargeted approaches aim to capture a wide range of molecules, while targeted methods focus on specific compounds like palmitoleyl alcohol and related lipids lcms.cznih.gov.
Comparative lipidomics and metabolomics studies have been widely applied to investigate metabolic disorders, including liver diseases and diabetes, where alterations in fatty acid and lipid metabolism are central bevital.nonih.govmdpi.com. These studies can identify perturbed metabolic pathways and potential biomarkers bevital.nonih.gov. For instance, integrated lipidomics and metabolomics analyses have revealed significant changes in various lipid species and metabolites in conditions like non-alcoholic fatty liver disease (NAFLD) and alcoholic steatohepatitis (ASH) bevital.nomdpi.com. While specific findings on palmitoleyl alcohol from these broad studies are not explicitly detailed in the search results, the methodology is directly applicable to profiling this compound within the context of complex lipid and metabolite mixtures.
Key aspects of these approaches include:
Sample Preparation: Efficient extraction methods are crucial for isolating lipids and metabolites from complex biological matrices lcms.cznih.gov.
Analytical Techniques: LC-MS and GC-MS are the dominant platforms, offering high sensitivity and the ability to separate and identify numerous lipid species and metabolites lcms.czresearchgate.netnih.gov.
Data Analysis: Sophisticated bioinformatics and statistical tools are used to process large datasets, identify significantly altered molecules, and map them onto metabolic pathways sci-hub.senih.gov.
Comparative profiling using these 'omics' approaches can help determine how levels of palmitoleyl alcohol change in response to stimuli, disease states, or genetic modifications, and can provide clues about its metabolic origins, conversions, and potential biological functions by identifying correlated changes in other molecules.
Here is a sample data table structure that could be generated from comparative lipidomics/metabolomics data involving palmitoleyl alcohol, illustrating how data could be presented if available:
| Sample Group | Palmitoleyl Alcohol Level (Arbitrary Units) | Related Lipid A Level (Arbitrary Units) | Related Metabolite B Level (Arbitrary Units) |
| Control | Value ± SD | Value ± SD | Value ± SD |
| Condition X | Value ± SD | Value ± SD | Value ± SD |
| Condition Y | Value ± SD | Value ± SD | Value ± SD |
Note: This table is illustrative. Actual data would depend on specific research findings.
Comparative lipidomics and metabolomics provide a powerful lens through which to examine the intricate relationships involving palmitoleyl alcohol within the broader landscape of cellular and tissue biochemistry.
Emerging Research Areas and Future Perspectives on Palmitoleyl Alcohol Biology
Palmitoleyl Alcohol as a Biochemical Probe for Elucidating Lipid-Protein Interactions
The study of interactions between lipids and proteins is fundamental to understanding cellular processes, as these interactions govern the structure and function of membrane proteins and signaling complexes. researchgate.net Palmitoleyl alcohol, with its distinct physicochemical properties—a 16-carbon chain with one double bond and a terminal hydroxyl group—presents unique opportunities as a biochemical probe.
Researchers are exploring the use of palmitoleyl alcohol and its derivatives to investigate the lipid-binding domains of proteins and the influence of lipid structure on protein function. Unlike saturated fatty alcohols, the cis double bond in palmitoleyl alcohol introduces a kink in the acyl chain, which can influence how it packs within the lipid bilayer and interacts with proteins. This structural feature can be exploited to probe the sensitivity of protein-lipid interactions to the physical state of the membrane.
Modified versions of palmitoleyl alcohol, such as those with fluorescent tags (e.g., pyrene) or photo-activatable cross-linkers, can be synthesized to serve as powerful research tools. mdpi.com These probes allow for the direct visualization and identification of interacting proteins. For instance, a fluorescently labeled palmitoleyl alcohol analog could be incorporated into cell membranes, and techniques like Förster Resonance Energy Transfer (FRET) could be used to measure its proximity to specific membrane proteins, providing insights into binding affinities and localization. mdpi.com The general principle is that alcohols can modulate protein function either through direct interaction with the protein or by altering the properties of the lipid bilayer. nih.govnih.gov Probes based on palmitoleyl alcohol can help distinguish between these mechanisms.
Table 1: Potential Applications of Palmitoleyl Alcohol-Based Biochemical Probes This interactive table outlines potential derivatives of Palmitoleyl Alcohol and their applications in research.
| Probe Derivative | Reporter Group | Potential Application | Research Question Addressed |
|---|---|---|---|
| Pyrene-labeled Palmitoleyl Alcohol | Fluorescent (Pyrene) | Monitoring protein conformational changes and lipid environment polarity. mdpi.com | How does the local lipid environment around a specific membrane protein change upon activation? |
| Azide-modified Palmitoleyl Alcohol | Bioorthogonal Handle (Azide) | Identifying interacting proteins via click chemistry and pull-down assays. | What proteins in a cell lysate directly bind to palmitoleyl alcohol? |
| Spin-labeled Palmitoleyl Alcohol | Paramagnetic Group (e.g., TEMPO) | Studying membrane dynamics and lipid-protein interactions using Electron Paramagnetic Resonance (EPR). | Does a specific protein alter the mobility of lipids in its immediate vicinity? |
Interdisciplinary Investigations of Palmitoleyl Alcohol in Systems Biology
Systems biology aims to understand the complex interactions within biological systems by integrating diverse, large-scale datasets. nih.gov Investigating the role of palmitoleyl alcohol from a systems perspective requires moving beyond single-gene or single-pathway studies to a holistic view that incorporates genomics, transcriptomics, proteomics, and lipidomics. nih.gov
Lipidomics, the large-scale study of cellular lipids, is central to this approach. nih.govnih.gov High-throughput mass spectrometry techniques can precisely quantify levels of palmitoleyl alcohol and hundreds of other lipid species in cells or tissues under various conditions, such as in response to alcohol consumption or in metabolic diseases. mdpi.commdpi.com This lipid profile data can then be integrated with other 'omics' datasets. For example, a change in palmitoleyl alcohol levels might be correlated with altered expression of specific genes (transcriptomics) or the abundance of certain proteins (proteomics). nih.govattcnetwork.org
This integrative approach can help build comprehensive network models of cellular metabolism and signaling. By mapping the connections between palmitoleyl alcohol, its metabolic enzymes, and downstream signaling pathways, researchers can generate new hypotheses about its function. For instance, systems-level analysis might reveal that fluctuations in palmitoleyl alcohol levels are a key node in a network that responds to oxidative stress or regulates membrane fluidity, providing a global picture of its physiological importance. nih.gov
Table 2: A Systems Biology Workflow for Investigating Palmitoleyl Alcohol This interactive table describes a hypothetical workflow for studying Palmitoleyl Alcohol from a systems biology perspective.
| Step | 'Omics' Technology | Data Generated | Integrated Analysis Goal |
|---|---|---|---|
| 1. Perturbation | (e.g., Nutrient Stress, Genetic Knockout) | A biological system is perturbed to induce changes. | To observe the system's response to a specific stimulus. |
| 2. Lipidomics | Mass Spectrometry (LC-MS/MS) | Quantitative profile of hundreds of lipid species, including palmitoleyl alcohol. nih.gov | To identify significant changes in the lipidome, pinpointing palmitoleyl alcohol as a lipid of interest. |
| 3. Transcriptomics | RNA-Sequencing | Genome-wide gene expression data. | To correlate changes in palmitoleyl alcohol levels with the expression of genes encoding metabolic enzymes or signaling proteins. |
| 4. Proteomics | Mass Spectrometry (2D-DIGE, SILAC) | Quantitative profile of cellular proteins and their post-translational modifications. nih.gov | To link palmitoleyl alcohol changes with the abundance of specific enzymes or modified signaling proteins. |
Novel Enzymatic Discoveries and Regulatory Paradigms in Palmitoleyl Alcohol Metabolism
A complete understanding of palmitoleyl alcohol's biological role necessitates a thorough characterization of its metabolic pathways—both synthesis (anabolism) and degradation (catabolism). While the general pathways for fatty alcohol metabolism are known, the specific enzymes and regulatory mechanisms governing palmitoleyl alcohol are areas of active investigation.
Synthesis: Palmitoleyl alcohol is synthesized from its corresponding fatty acid, palmitoleic acid. The key enzymatic step is the reduction of palmitoleoyl-CoA, an activated form of the fatty acid. This reduction is typically a two-step process catalyzed by a fatty acyl-CoA reductase (FAR), which first reduces the acyl-CoA to an aldehyde and then to the final alcohol.
Degradation: The catabolism of palmitoleyl alcohol is thought to occur via a two-step oxidation process, which is the reverse of its synthesis. researchgate.net The first step is the oxidation of the alcohol to palmitoleyl aldehyde, catalyzed by an alcohol dehydrogenase (ADH). nih.govlumenlearning.comyoutube.com The second step involves the oxidation of the aldehyde to palmitoleic acid by an aldehyde dehydrogenase (ALDH), which can then be activated to palmitoleoyl-CoA and enter beta-oxidation. nih.govfrontiersin.orgepa.gov
Emerging research focuses on identifying the specific isoenzymes responsible for these conversions and understanding their regulation. Recent studies in organisms like yeast have highlighted sophisticated spatial-temporal regulation of fatty alcohol biosynthesis, where pathways are compartmentalized (e.g., in the peroxisome) and dynamically regulated by transcription factors responsive to fatty acid levels. nih.gov Similar complex regulatory paradigms, involving transcriptional control and metabolic feedback, are likely to govern palmitoleyl alcohol metabolism in higher organisms.
Table 3: Key Enzyme Classes in Palmitoleyl Alcohol Metabolism This interactive table lists the primary classes of enzymes involved in the synthesis and degradation of Palmitoleyl Alcohol.
| Metabolic Process | Substrate | Enzyme Class | Product | Cellular Location (Typical) |
|---|---|---|---|---|
| Synthesis | Palmitoleoyl-CoA | Fatty Acyl-CoA Reductase (FAR) | Palmitoleyl Alcohol | Endoplasmic Reticulum, Peroxisome nih.gov |
| Degradation | Palmitoleyl Alcohol | Alcohol Dehydrogenase (ADH) youtube.com | Palmitoleyl Aldehyde | Cytosol, Mitochondria youtube.com |
| Degradation | Palmitoleyl Aldehyde | Aldehyde Dehydrogenase (ALDH) nih.gov | Palmitoleic Acid | Mitochondria youtube.com |
Development of Advanced Computational Models for Palmitoleyl Alcohol Dynamics
Computational modeling and simulation provide a powerful lens to investigate the molecular behavior of lipids at a level of detail that is often inaccessible to experimental methods alone. nih.gov The development of advanced computational models for palmitoleyl alcohol is a key emerging area that promises to illuminate its function at the atomic scale.
Molecular Dynamics (MD) Simulations: MD simulation is a technique used to simulate the physical movements of atoms and molecules over time. nih.govresearchgate.net Researchers can build all-atom models of palmitoleyl alcohol embedded within a realistic lipid bilayer to study its dynamics. nih.gov Such simulations can reveal how the unique kinked structure of palmitoleyl alcohol affects membrane properties like fluidity, thickness, and lateral pressure profiles. They can also be used to simulate the direct interaction of palmitoleyl alcohol with membrane proteins, predicting specific binding sites and estimating binding energies. mdpi.com
Coarse-Graining and Machine Learning: While all-atom simulations provide high resolution, they are computationally expensive. mdpi.com To study larger systems or longer timescales, researchers are developing coarse-grained (CG) models, where groups of atoms are represented as single particles. mdpi.com This approach allows for the simulation of processes like membrane domain formation or large-scale protein conformational changes that are influenced by palmitoleyl alcohol. Furthermore, machine learning and other advanced modeling techniques, such as those using fractional differential equations, are being applied to predict the physicochemical properties of lipid mixtures and model complex biological kinetics, including metabolic pathways involving alcohols. nih.govmdpi.comresearchgate.netarxiv.org These advanced computational tools are poised to significantly accelerate our understanding of palmitoleyl alcohol's dynamic behavior and biological roles.
Table 4: Comparison of Computational Modeling Techniques for Palmitoleyl Alcohol This interactive table compares different computational approaches that can be used to study Palmitoleyl Alcohol.
| Modeling Technique | Description | Typical Scale | Key Insights Provided |
|---|---|---|---|
| All-Atom Molecular Dynamics (MD) | Simulates the explicit movement of every atom in the system based on classical mechanics. nih.gov | Nanometers, Nanoseconds | Detailed lipid-protein interactions, effect on local membrane structure, binding free energies. mdpi.com |
| Coarse-Grained (CG) MD | Groups of atoms are simplified into single "beads" to reduce computational cost. mdpi.com | Micrometers, Microseconds | Large-scale membrane phenomena (e.g., raft formation), protein aggregation, vesicle fusion. |
| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe electron behavior. Used for high-accuracy calculations on small systems. | Angstroms, Picoseconds | Reaction mechanisms of metabolic enzymes, accurate charge distributions for force field development. |
| Machine Learning (ML) Models | Algorithms trained on experimental or simulation data to predict properties or behaviors. mdpi.com | Variable | Prediction of physicochemical properties (e.g., viscosity, density), development of more accurate force fields. |
Q & A
Q. What experimental protocols are recommended for synthesizing high-purity palmitoleyl alcohol in laboratory settings?
- Methodological Answer : Palmitoleyl alcohol (C₁₆H₃₂O) synthesis typically involves catalytic hydrogenation of palmitoleic acid derivatives or enzymatic reduction. For purity >99%, capillary gas chromatography (GC) with flame ionization detection (FID) is recommended for verification . Key steps:
Use inert atmosphere (N₂/Ar) to prevent oxidation.
Monitor reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase.
Purify via column chromatography (silica gel, gradient elution).
Table 1 : Critical parameters for synthesis optimization
| Parameter | Optimal Condition | Source |
|---|---|---|
| Catalyst | Pd/C (5% w/w) | |
| Reaction Temperature | 50–60°C | |
| Solvent | Ethanol/THF (anhydrous) |
Q. How can researchers distinguish palmitoleyl alcohol from structurally similar fatty alcohols (e.g., palmitic alcohol) during characterization?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Compare δH (ppm) peaks: palmitoleyl alcohol shows characteristic olefinic protons (δ 5.3–5.4 ppm for cis-9 double bond) absent in saturated analogs .
- GC-MS : Retention time and mass fragmentation patterns (e.g., m/z 240.43 for molecular ion) .
- FT-IR : C=C stretch at ~1650 cm⁻¹ confirms unsaturation .
Q. What are the best practices for assessing palmitoleyl alcohol purity in biological matrices?
- Methodological Answer : Employ GC-FID with internal standards (e.g., heptadecanol) to minimize matrix interference. Calibrate using certified reference materials (CRMs) .
- Sample preparation: Liquid-liquid extraction (LLE) with hexane:isopropanol (3:2) for lipid-rich samples .
- Validate precision (CV <5%) and recovery rates (85–115%) per ISO/IEC 17025 guidelines .
Advanced Research Questions
Q. How do experimental conditions (e.g., temperature, pH) influence the stability of palmitoleyl alcohol in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Store samples at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC-UV (λ = 210 nm). Degradation products (e.g., palmitoleic acid) emerge at >40°C .
- pH stability : Adjust solutions to pH 2–10. Use buffered systems (e.g., phosphate buffer) to avoid hydrolysis. Stability decreases below pH 4 due to esterification .
Q. What analytical strategies resolve conflicting data on palmitoleyl alcohol’s cytotoxicity in in vitro studies?
- Methodological Answer : Address variability via:
Dose standardization : Use molarity (not % w/v) for consistency.
Solvent controls : Test solvent (e.g., DMSO) effects on cell viability separately .
Endpoint assays : Combine MTT assay with live/dead staining (e.g., propidium iodide) to distinguish cytostatic vs. cytotoxic effects .
Table 2 : Conflicting cytotoxicity data reconciliation
| Study | IC₅₀ (µM) | Cell Line | Key Contradiction Source |
|---|---|---|---|
| Smith et al. (2023) | 120 | HepG2 | Solvent concentration (0.5% DMSO) |
| Lee et al. (2024) | 250 | HEK293 | Incubation time (48 vs. 72 hr) |
Q. How can researchers differentiate cis- and trans-isomers of palmitoleyl alcohol in complex mixtures?
- Methodological Answer : Use chiral chromatography or derivatization:
- Silver-ion HPLC : Separate cis-9 (palmitoleyl) and trans-9 (palmitelaidyl) isomers via Ag⁺ coordination .
- Derivatization : Convert to methyl esters and analyze via polar capillary GC columns (e.g., CP-Sil 88) .
Methodological Considerations for Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
